Ammeline-13C3 Hydrochloride

Description

Overview of Ammeline-13C3 Hydrochloride as a Research Tool

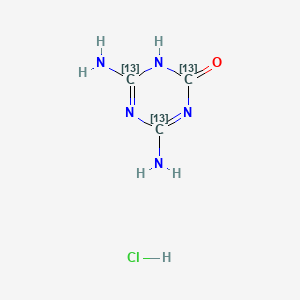

This compound is the hydrochloride salt of ammeline (B29363) that has been isotopically labeled with three carbon-13 atoms. lgcstandards.com Ammeline itself is a triazine derivative and a hydrolysis product of melamine (B1676169). wikipedia.org The incorporation of ¹³C isotopes into the triazine ring of ammeline creates a molecule that is chemically identical to natural ammeline but has a higher molecular weight. sigmaaldrich.com This mass difference is the key to its utility in research.

It is primarily used as an internal standard for the quantitative analysis of ammeline and related triazine compounds in various matrices, including biological fluids, food products, and environmental samples. impurity.comnih.gov When analyzing a sample for ammeline, a known amount of this compound is added. The ratio of the signal from the unlabeled ammeline to the labeled internal standard in the mass spectrometer allows for precise quantification, correcting for any loss of analyte during sample preparation and analysis.

Below is a table summarizing the key chemical data for this compound:

| Property | Value | Source |

| Chemical Name | 2,6-diamino-(2,4,6-¹³C₃)1H-1,3,5-triazin-4-one;hydrochloride | lgcstandards.com |

| Synonyms | 4,6-Diamino-1,3,5-triazin-2(1H)-one-13C3 Hydrochloride | impurity.comscbt.com |

| CAS Number | 1794936-94-9 | lgcstandards.comimpurity.comscbt.com |

| Molecular Formula | ¹³C₃H₆ClN₅O | impurity.com |

| Molecular Weight | 166.54 g/mol | lgcstandards.comscbt.comlgcstandards.com |

| Purity | >95% (HPLC) | lgcstandards.comlgcstandards.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Appearance | White Powder | wikipedia.org |

| Storage Temperature | -20°C | lgcstandards.com |

| Solubility | DMSO (Slightly, Heated) | impurity.comimpurity.com |

Contextualization within Triazine Analog Research Frameworks

This compound is situated within the broader research framework of triazine analogs. Triazines are a class of nitrogen-containing heterocyclic compounds, with the 1,3,5-triazine (B166579) structure being of particular industrial and research interest. core.ac.uk This class includes a wide range of compounds with diverse applications.

Key areas of triazine research where this compound is relevant include:

Herbicide Analysis: Many triazine derivatives, such as atrazine, simazine, and cyanazine, are widely used as herbicides. lgcstandards.comcdc.gov Regulatory bodies and environmental agencies monitor their levels in soil, water, and food. Ammeline can be a metabolite of some of these herbicides. mdpi.org Therefore, accurate analytical methods are crucial, and isotope-labeled standards like this compound are essential for reliable quantification. axcendcorp.com

Food Safety: Melamine and its analogs, including ammeline, have been illicitly added to food products to artificially inflate their apparent protein content. umaine.eduresearchgate.net This has led to serious health issues, particularly in infants and pets. umaine.edu Consequently, there is a high demand for sensitive and accurate methods to detect and quantify these compounds in food matrices. nih.govresearchgate.net Isotope dilution mass spectrometry using standards like this compound is a preferred method for this purpose. nih.gov

Biomonitoring and Toxicology: Understanding the human exposure to and metabolism of triazine compounds is a key aspect of toxicological research. acs.org Ammeline is a metabolite of melamine. impurity.com Studying the presence of ammeline in biological samples like urine can provide information about exposure to melamine. cdc.gov this compound serves as a critical tool in these biomonitoring studies to ensure the accuracy of the analytical data. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O.ClH/c4-1-6-2(5)8-3(9)7-1;/h(H5,4,5,6,7,8,9);1H/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUOOKNKMSVRLN-HCULJTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=O)N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=O)N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Labeling Methodologies

Precursor Utilization in Ammeline-13C3 Hydrochloride Synthesis

Role of Melamine-13C3 as a Core Building Block

Melamine-13C3 serves as a primary and essential precursor for the synthesis of this compound. americanchemicalsuppliers.com Melamine (B1676169) itself is a triazine compound composed of a six-membered heterocyclic ring with three carbon and three nitrogen atoms, with three amino groups attached to the carbon atoms. In Melamine-13C3, the three carbon atoms of the triazine ring are replaced with the stable isotope carbon-13 (¹³C). medchemexpress.com This isotopic enrichment makes it an ideal starting point for producing other labeled triazine derivatives. The synthesis of Melamine-13C3 often starts from even simpler labeled precursors like [¹³C₃]-cyanuric chloride, which can be reacted with ammonia. mdpi.org The resulting Melamine-13C3 provides the foundational ¹³C-labeled triazine core that is carried through to the final this compound product.

Chemical Transformation Pathways to this compound

The conversion of the precursor, Melamine-13C3, into the target compound involves specific chemical reactions that alter the functional groups on the triazine ring while preserving the isotopic labels.

Hydrolysis and Related Derivatization Routes

The primary chemical transformation for converting Melamine-13C3 to Ammeline-13C3 is hydrolysis. mdpi.org This reaction involves the replacement of one of the amino groups on the triazine ring with a hydroxyl group. This process can be achieved under acidic or alkaline conditions. mdpi.org For instance, acidic hydrolysis can effectively convert melamine to ammeline (B29363). mdpi.orgresearchgate.net The reaction proceeds by the deamination of one of the amino groups, leading to the formation of a hydroxyl group at that position. The resulting product is ammeline, which in its ¹³C-labeled form is Ammeline-13C3. The final step to obtain the hydrochloride salt involves treatment with hydrochloric acid. chromservis.eu This process yields this compound, a stable, solid form of the compound. lgcstandards.com

Isotopic Incorporation and Enrichment Techniques

The utility of this compound is directly dependent on the successful and efficient incorporation of the ¹³C isotopes.

The enrichment of ¹³C in the precursor molecules is a critical step. For compounds like Melamine-13C3, the synthesis often starts with a simple, commercially available ¹³C-labeled precursor, such as [¹³C₃]-cyanuric chloride. mdpi.org The isotopic purity of the final Ammeline-13C3 product is typically high, often reaching 99 atom % ¹³C. sigmaaldrich.com The successful incorporation of the isotopes is confirmed using analytical techniques like mass spectrometry, which can detect the mass shift corresponding to the presence of the three ¹³C atoms (M+3). sigmaaldrich.com These techniques are essential for verifying the isotopic enrichment and ensuring the reliability of the labeled compound for its intended applications in tracer studies and as an internal standard. medchemexpress.com

Methodological Research in Synthesis Optimization and Yield Enhancement

Key areas of investigation include the refinement of reaction conditions for the hydrolysis of Melamine-13C3. This includes optimizing factors such as temperature, pH, and reaction time to maximize the conversion to ammeline while minimizing the formation of byproducts like ammelide (B29360) and cyanuric acid. mdpi.org For example, studies have examined the effects of both acidic and alkaline hydrolysis conditions on the product distribution. mdpi.org Furthermore, purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product, which is often required to be greater than 95%. lgcstandards.com The development of efficient and scalable synthetic methods is crucial for making this important labeled compound more accessible for research purposes.

Advanced Analytical Methodologies and Quantitative Research Applications

Mass Spectrometric Techniques for Ammeline-13C3 Hydrochloride Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound, offering high sensitivity and specificity. Various hyphenated MS techniques have been developed and optimized for its detection and quantification in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of ammeline (B29363) and its isotopologues. This method combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS application, this compound is used as an internal standard for the quantification of unlabeled ammeline. nih.gov The use of an isotopically labeled internal standard is crucial for achieving accurate quantification, especially when analyzing complex samples like food matrices. For instance, a method developed for the analysis of melamine (B1676169) and its analogues in infant formula utilized ¹³C₃-ammeline as an internal standard to monitor analyte recovery. nih.gov The analysis is often performed in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) to ensure specificity and minimize matrix interference.

Table 1: Illustrative LC-MS/MS Parameters for Ammeline Analysis

| Parameter | Value |

|---|---|

| Column | Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) nih.gov |

| Mobile Phase | A: 2mM ammonium (B1175870) formate (B1220265) and 0.02% (v/v) formic acid in waterB: 100% Acetonitrile (B52724) nih.gov |

| Flow Rate | 0.175 mL/min initially, with a gradient nih.gov |

| Injection Volume | 5.0 µL nih.gov |

| Ionization Mode | ESI Positive |

| Monitored Transitions | Specific MRM transitions for ammeline and its ¹³C₃-labeled internal standard are selected for quantification and confirmation. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Approaches

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides an alternative and powerful approach for the determination of ammeline. A significant consideration for GC-MS analysis of polar compounds like ammeline is the necessity of a derivatization step to increase their volatility and thermal stability. nih.govresearchgate.net

A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). researchgate.netrsc.org Following derivatization, the trimethylsilyl (B98337) derivatives of ammeline and its isotopically labeled internal standard are analyzed by GC-MS/MS. nih.gov Similar to LC-MS/MS, the use of multiple-reaction monitoring (MRM) enhances the selectivity and sensitivity of the analysis. researchgate.net Isotope dilution GC-MS (ID-GC-MS) methods have been successfully developed for the simultaneous determination of melamine and its related compounds, including ammeline, in various food matrices. rsc.org

Table 2: Typical GC-MS/MS Method Parameters for Ammeline Analysis

| Parameter | Description |

|---|---|

| Extraction | Sonication with a mixture of 0.01 M NaOH and acetonitrile (1:1). rsc.org |

| Cleanup | Mixed-mode ion exchange solid-phase extraction (SPE). rsc.org |

| Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. rsc.org |

| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). researchgate.netrsc.org |

| Internal Standard | ¹³C₃-labeled ammeline or other suitable isotopically labeled analogues. rsc.orgnih.gov |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Development

Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers significant advantages over conventional LC-MS/MS, including faster analysis times, improved resolution, and enhanced sensitivity. nih.gov The use of sub-2 µm particle columns in UPLC systems allows for more efficient separations. nih.gov

For the analysis of ammeline and its isotopologues, UPLC-MS/MS methods often employ hydrophilic interaction liquid chromatography (HILIC) to achieve good retention and peak shape for these polar compounds. nih.gov An isotope dilution UPLC-MS/MS method was developed for the analysis of melamine and its analogues in infant formula, where ¹³C₃-ammeline was used as an internal standard. nih.gov This method demonstrated high sensitivity and accuracy, with the ability to quantify low levels of the analytes. nih.gov

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) Exploration

Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS) is an emerging technique for the rapid analysis of small molecules. rsc.orgnih.govnih.gov Unlike traditional matrix-assisted laser desorption/ionization (MALDI), SALDI utilizes nanostructured surfaces to facilitate the desorption and ionization of analytes, often without the need for an organic matrix. shimadzu.com

Research has explored the use of various nanomaterials, such as gold nanoparticles, as SALDI substrates for the detection of melamine and its analogues, including ammeline. researchgate.net In one study, SALDI-MS using gold nanoparticles allowed for the detection of ammeline, with the major peak assigned to the [AMN + H]⁺ ion. researchgate.net This technique holds potential for high-throughput screening applications due to its speed and minimal sample preparation requirements. rsc.orgshimadzu.comresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is recognized as a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) and is considered a definitive method for achieving the highest level of accuracy in quantitative analysis. mdpi.comnih.gov This technique is particularly valuable for the analysis of ammeline, where this compound serves as the ideal internal standard.

Principles of Isotope Dilution for Enhanced Accuracy

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample before any sample processing. mdpi.comnih.gov This labeled compound, often referred to as the internal standard or "spike," is chemically identical to the native analyte but has a different mass due to the isotopic enrichment.

Because the native analyte and the isotopically labeled internal standard exhibit nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, derivatization, and ionization in the mass spectrometer. mdpi.commedchemexpress.com This co-behavior effectively compensates for any analyte loss during sample preparation and corrects for matrix effects that can suppress or enhance the instrument's response. mdpi.comnih.gov

The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric signals of the native analyte to the isotopically labeled internal standard. mdpi.com This ratio is then compared to the ratio obtained from a calibration standard containing known amounts of both the native analyte and the labeled internal standard. mdpi.com This approach significantly improves the accuracy and precision of the measurement compared to methods relying on external calibration. mdpi.comnih.gov

Overcoming Matrix Effects and Ion Suppression via Isotopic Internal Standards

In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of quantitative measurements can be significantly compromised by matrix effects. waters.com These effects arise from co-eluting components from the sample matrix (e.g., plasma, urine, or food extracts) that interfere with the ionization of the target analyte in the mass spectrometer's source. waters.comnih.gov This interference can either suppress or enhance the analyte's signal, leading to imprecise and inaccurate results. waters.com

The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the most effective strategy to compensate for these matrix effects. researchgate.netchromatographyonline.com this compound, as a SIL analog of native ammeline, is an ideal internal standard. The fundamental principle is that the SIL internal standard, being chemically identical to the analyte, exhibits nearly identical behavior during sample preparation, chromatography, and ionization. waters.com Both the analyte and the internal standard are affected by matrix interferences to the same degree. nih.gov

Because the mass spectrometer can differentiate between the native analyte and the heavier ¹³C-labeled standard, the ratio of their signal intensities is used for quantification. foodriskmanagement.com This ratio remains constant even if both signals are suppressed or enhanced, thereby correcting for variations in ionization efficiency and losses during sample extraction. waters.comresearchgate.net The use of ¹³C-labeled standards is often preferred over other isotopes like deuterium (B1214612) (²H), as the larger mass difference in deuterated compounds can sometimes lead to slight chromatographic separation from the native analyte, which could result in differential matrix effects. nih.govfoodriskmanagement.com The ¹³C-labeled analogues typically co-elute perfectly with their native counterparts, ensuring they experience the exact same matrix conditions and providing more reliable compensation for ion suppression. nih.gov

Comparative Studies of Isotope-Labeled Analog ESI Responses

While SIL internal standards are highly effective, a critical assumption is that the analyte and its labeled analog have identical ionization efficiencies in the electrospray ionization (ESI) source. However, some studies have investigated potential differences. It has been noted that in some cases, an analyte and its SIL internal standard can suppress each other's ionization when ESI is used. waters.comlittlemsandsailing.com

The degree of this mutual suppression can be influenced by the concentration of both the analyte and the standard. Research comparing the ESI responses of melamine and its ¹³C₃-labeled counterpart has been conducted, providing insights applicable to structurally similar compounds like ammeline. science.gov These studies are crucial for validating the assumption of equal ionization response and ensuring the highest accuracy in quantitative methods. Any significant difference in ESI response between the native and labeled compound would need to be accounted for in the quantification model to prevent analytical bias.

Chromatographic Separation Sciences

Chromatography is the cornerstone for separating ammeline from other related compounds and complex matrix components before detection. The polar nature of ammeline presents a challenge for traditional reversed-phase columns. nih.govjfda-online.com

High-Performance Liquid Chromatography (HPLC) Integration

High-Performance Liquid Chromatography (HPLC) has been widely used for the analysis of melamine and its related by-products, including ammeline. nih.govmdpi.org A significant challenge in the simultaneous analysis of these compounds is the potential formation of an insoluble salt between melamine and cyanuric acid. nih.gov To prevent this precipitation, methods have been developed that use alkaline conditions (pH 11-12) for both standard preparation and sample extraction. nih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode of HPLC used for separating polar compounds like ammeline. nih.gov HILIC columns allow for the retention of polar analytes using a high concentration of organic solvent in the mobile phase.

A typical HPLC method for ammeline and related triazines might involve the following parameters:

| Parameter | Description | Reference |

|---|---|---|

| Column | Normal phase or HILIC column | nih.gov |

| Mobile Phase | Acetonitrile/water or Acetonitrile/Ammonium acetate (B1210297) buffer | nih.gov |

| Detection | UV (215-236 nm) or Mass Spectrometry (MS) | mdpi.org |

| Special Conditions | Alkaline pH to prevent precipitation of melamine-cyanuric acid complex | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Advancements

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from HPLC, utilizing columns with sub-2 µm particle sizes. ijpmbs.comtsijournals.com This technology operates at much higher pressures, resulting in dramatic improvements in resolution, sensitivity, and speed of analysis. ijpmbs.comtsijournals.com A complete separation that might take several minutes on an HPLC system can often be achieved in under two minutes with UPLC.

For the analysis of ammeline and its analogs, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides enhanced sensitivity and specificity, allowing for detection at parts-per-billion (ppb) levels. UPLC systems, such as the Waters ACQUITY UPLC, are frequently paired with HILIC columns (e.g., ACQUITY UPLC BEH HILIC) to achieve excellent retention and peak shape for these polar compounds. nih.govnih.gov The improved resolution of UPLC is particularly beneficial for separating structurally similar triazine compounds from each other and from matrix interferences. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Instrument | Waters Acquity UPLC with a tandem quadrupole mass spectrometer | nih.gov |

| Column | ACQUITY UPLC BEH HILIC (e.g., 2.1 x 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Binary gradient of Acetonitrile (B) and Ammonium formate with formic acid in water (A) | nih.gov |

| Flow Rate | ~0.175 - 0.4 mL/min | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) for Ammeline | |

| Detection | Multiple Reaction Monitoring (MRM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules and is uniquely suited for verifying isotopic labeling. ebsco.comnih.gov NMR detects signals from specific atomic nuclei that possess a quantum mechanical property called spin, such as ¹H, ¹³C, and ¹⁵N. organicchemistrydata.org The most common carbon isotope, ¹²C, has no nuclear spin and is therefore NMR-inactive. nih.gov In contrast, the ¹³C isotope has a nuclear spin and can be detected by NMR.

For this compound, ¹³C NMR spectroscopy serves as a definitive tool to confirm that the three carbon atoms in the triazine ring have been successfully replaced with ¹³C isotopes. nih.gov The resulting ¹³C NMR spectrum will show distinct signals for these labeled carbons, and the coupling patterns between them (¹³C-¹³C coupling) can provide further structural confirmation. sigmaaldrich.com This is a critical quality control step in the synthesis of SIL standards, ensuring the isotopic purity and correct position of the labels. nih.gov While natural abundance ¹³C NMR is possible, the signals are very weak (1.1% of all carbon). nih.gov In a fully labeled compound like Ammeline-13C3, the ¹³C signals are dramatically enhanced, making analysis straightforward. sigmaaldrich.com

Rigorous Method Validation and Performance Metrics

For any analytical method to be considered reliable for quantitative research, it must undergo rigorous validation. chemmethod.com When using this compound as an internal standard, the entire analytical procedure is validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). chemmethod.comeuropa.eu

Key performance metrics that are evaluated include:

Accuracy : The closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte and is reported as percent recovery. europa.eunih.gov For methods using SIL standards, recoveries are expected to be high, often in the range of 80-110%. nih.govresearchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). europa.eunih.gov For validated methods, RSD values are typically required to be less than 15%, and often below 10% or even 5% for good precision. researchgate.netnih.gov

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is typically used to establish linearity, with a correlation coefficient (r²) greater than 0.99 being the common acceptance criterion. europa.eunih.gov

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chemmethod.comnih.gov

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov For UPLC-MS/MS methods analyzing triazines in complex matrices like food, LOQs can be as low as 0.05 mg/kg or lower. researchgate.net

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), indicating its reliability during normal use. europa.eunih.gov

The validation process ensures that the analytical method utilizing this compound is fit for its intended purpose, providing accurate and reproducible data for research applications.

Research into Precision and Accuracy Assessment

The use of this compound as an internal standard has been instrumental in achieving high precision and accuracy in the determination of melamine and its analogs. In studies analyzing infant formula, methods employing ¹³C-labeled internal standards, including ¹³C₃-ammeline, demonstrated excellent accuracy and precision, with recoveries generally above 80% and relative standard deviations (RSDs) below 10%. nih.gov For instance, in the analysis of various food matrices such as milk powder, cereal, and porcine muscle, the method precision for ammeline was found to be within the range of 0.3–7.5% RSD. rsc.org

In a comprehensive study on infant formulas, adult nutritional products, and protein powders, the use of stable isotope internal standards resulted in good linearity and quantitation across a wide concentration range. The average precision for melamine over several days and across different instruments was 6.8% RSD. Another study analyzing melamine and cyanuric acid in meat and pet food using ¹³C₃-labeled internal standards reported coefficients of variation (CV) of less than 10% at a concentration of 10 µg kg⁻¹. tandfonline.com At a higher concentration of 100 µg kg⁻¹, the CV for melamine was between 2% and 5%. tandfonline.com These findings underscore the reliability of using this compound to ensure accurate and reproducible results in quantitative analysis.

Table 1: Precision and Accuracy Data from Various Studies

| Matrix | Analyte(s) | Internal Standard(s) | Precision (%RSD/CV) | Accuracy/Recovery (%) | Reference(s) |

|---|---|---|---|---|---|

| Infant Formula | Melamine, Ammeline, Ammelide (B29360), Cyanuric Acid | ¹³C₃-Ammeline, ¹³C₃-Ammelide, ¹³C₃-Melamine, ¹³C₃-Cyanuric Acid | <10% RSD | >80% | nih.gov |

| Milk, Milk Powder, Cereal, Biscuit, Porcine Muscle | Ammeline | Stable isotopically labelled analogues | 0.3-7.5% RSD | 83.7-108.3% | rsc.org |

| Infant Formulas, Adult Nutritional Products, Protein Powders | Melamine | Stable isotope internal standards | 6.8% RSD | 100.9% | |

| Catfish, Pork, Chicken, Pet Food | Melamine | ¹³C₃-Melamine | <10% CV (at 10 µg kg⁻¹), 2-5% CV (at 100 µg kg⁻¹) | 87-110% (at 10 µg kg⁻¹) | tandfonline.com |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The utilization of this compound as an internal standard contributes to achieving low limits of detection (LOD) and quantification (LOQ) for melamine and its analogs in complex matrices. In a study on infant formula, the method detection limits, which were determined by the cleanliness of reagent blanks rather than instrument sensitivity, were established for ammeline and other related compounds. nih.govtandfonline.com For the simultaneous determination of melamine and its analogs in various food matrices, the LOQ for ammeline was found to be 0.09 mg kg⁻¹. rsc.org

Another study focusing on melamine and cyanuric acid in infant formulas and nutritional products reported an LOD of 0.013 µg/g and an LOQ of 0.039 µg/g for melamine. In the analysis of meat and pet food, the LOD for both melamine and cyanuric acid was 10 µg kg⁻¹. tandfonline.com These low detection and quantification limits are crucial for monitoring trace levels of these contaminants in food products to ensure consumer safety.

Table 2: LOD and LOQ Data from Various Studies

| Matrix | Analyte(s) | Internal Standard(s) | LOD | LOQ | Reference(s) |

|---|---|---|---|---|---|

| Infant Formula | Ammeline | ¹³C₃-Ammeline | Dependent on reagent blank cleanliness | - | nih.govtandfonline.com |

| Various Food Matrices | Ammeline | Stable isotopically labelled analogues | - | 0.09 mg kg⁻¹ | rsc.org |

| Infant Formulas, Nutritional Products | Melamine | Stable isotope internal standards | 0.013 µg/g | 0.039 µg/g | |

| Meat, Pet Food | Melamine, Cyanuric Acid | ¹³C₃-Melamine, ¹³C₃-Cyanuric Acid | 10 µg kg⁻¹ | - | tandfonline.com |

Recovery Studies in Diverse Sample Matrices

Recovery studies are essential to validate the effectiveness of an analytical method by demonstrating its ability to accurately measure the analyte in a complex sample. The use of this compound as an internal standard consistently leads to high and reproducible recovery rates across a variety of sample matrices.

In the analysis of fortified food samples, including milk, milk powder, cereal, biscuit, and porcine muscle, the mean recoveries for ammeline ranged from 83.7% to 108.3%. rsc.org A study on infant formula reported recoveries greater than 80% for ammeline and related compounds. nih.gov For melamine and cyanuric acid in infant formulas and nutritional products, the average recovery was 100.9% and 99.1%, respectively.

Furthermore, in the analysis of meat and pet food, the recovery of melamine at a fortification level of 10 µg kg⁻¹ was between 87% and 110%. tandfonline.com At a higher level of 100 µg kg⁻¹, the recovery ranged from 97% to 112%. tandfonline.com These consistent and high recovery rates highlight the robustness of analytical methods that employ this compound as an internal standard.

Table 3: Recovery Data from Various Studies

| Matrix | Analyte(s) | Internal Standard(s) | Fortification Level(s) | Recovery (%) | Reference(s) |

|---|---|---|---|---|---|

| Milk, Milk Powder, Cereal, Biscuit, Porcine Muscle | Ammeline | Stable isotopically labelled analogues | Not specified | 83.7-108.3% | rsc.org |

| Infant Formula | Ammeline and related compounds | ¹³C₃-Ammeline and other ¹³C-labeled standards | Not specified | >80% | nih.gov |

| Infant Formulas, Nutritional Products | Melamine, Cyanuric Acid | Stable isotope internal standards | 0.083 µg/g (Melamine), 0.568 µg/g (Cyanuric Acid) | 100.9% (Melamine), 99.1% (Cyanuric Acid) | |

| Meat, Pet Food | Melamine | ¹³C₃-Melamine | 10 µg kg⁻¹, 100 µg kg⁻¹ | 87-110%, 97-112% | tandfonline.com |

Innovations in Sample Preparation for Complex Matrices

Effective sample preparation is a critical step in the analytical workflow, especially for complex matrices, to isolate the analytes of interest and remove interfering substances. The use of this compound as an internal standard is often coupled with advanced sample preparation techniques to ensure accurate quantification.

Extraction Techniques for Analytes and Internal Standards

The choice of extraction technique is crucial for efficiently recovering both the target analytes and the internal standard from the sample matrix. For the analysis of melamine and its analogs, including ammeline, a common approach involves liquid extraction with a polar solvent. nih.gov

A widely used extraction solvent is a mixture of acetonitrile and water, often in a 1:1 ratio. nih.gov In some methods, diethylamine (B46881) is added to the extraction solvent to maintain an alkaline pH, which prevents the formation of an insoluble complex between melamine and cyanuric acid. nih.gov For instance, a mixture of acetonitrile, water, and diethylamine (50:40:10, v/v/v) has been successfully used for extracting these compounds from feed, kidney tissue, and milk. nih.gov

In other protocols, acidic conditions are employed for extraction. For example, 0.01 M NaOH in acetonitrile (1:1) has been used for the extraction from various food matrices. rsc.org The sample, spiked with the isotopically labeled internal standards, is typically homogenized and sonicated to ensure thorough extraction. rsc.org

Chemical Derivatization Strategies for Enhanced Detectability

For certain analytical techniques, particularly gas chromatography (GC), chemical derivatization is employed to improve the volatility and thermal stability of the analytes, leading to enhanced detectability. In the analysis of melamine and its related compounds by GC-mass spectrometry (GC-MS), a derivatization step is typically required. rsc.org

A common derivatization reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), often used in the presence of a base like pyridine. rsc.org This process converts the polar analytes into their more volatile trimethylsilyl (TMS) derivatives, which are more amenable to GC analysis. This strategy has been successfully applied in a confirmatory method for the simultaneous determination of melamine, ammeline, ammelide, and cyanuric acid in various food matrices. rsc.org

Applications in Biochemical and Environmental Tracing Studies

Elucidation of Metabolic Pathways and Biochemical Transformations

Understanding how chemical compounds are processed and transformed within living organisms is a cornerstone of biochemistry and toxicology. Stable isotope tracers are indispensable in these studies, providing unparalleled insights into the complex network of metabolic reactions. nih.govspringernature.com

Isotopic tracers are molecules in which one or more atoms have been replaced with a less common, stable (non-radioactive) isotope, such as Carbon-13 (¹³C). metsol.com These labeled compounds are chemically identical to their natural counterparts, allowing them to participate in metabolic reactions in the same manner. moravek.com Researchers introduce these tracers into biological systems, such as cell cultures or whole organisms, and track their journey through various biochemical pathways. nih.gov By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), scientists can detect the labeled atoms in downstream metabolites. frontiersin.orgwiley-vch.de This allows them to map metabolic pathways, identify novel biochemical transformations, and understand the contributions of different substrates to cellular processes. springernature.comnih.gov

Ammeline (B29363) is a known metabolite of the industrial chemical melamine (B1676169) and the insecticide cyromazine. mdpi.org In studies investigating the metabolic fate of these parent compounds, Ammeline-13C3 Hydrochloride is used as an internal standard. americanchemicalsuppliers.comresearchgate.net By adding a known quantity of the labeled standard to a biological sample (e.g., urine or tissue extract) prior to analysis, researchers can accurately quantify the amount of unlabeled ammeline produced, correcting for any loss that may occur during sample preparation and analysis. tandfonline.com

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates (or fluxes) of reactions within a metabolic network. nih.gov Unlike simple metabolite concentration measurements, MFA provides a dynamic view of cellular metabolism. nih.gov The core principle of MFA involves introducing a stable isotope-labeled substrate (like ¹³C-glucose or ¹³C-glutamine) into a biological system and allowing it to reach a metabolic and isotopic steady state. nih.govisotope.com

Once the tracer has been metabolized, the distribution of the isotope across the network of downstream metabolites is measured. frontiersin.org The resulting labeling patterns are a direct reflection of the underlying reaction fluxes. nih.gov For instance, the labeling pattern of a metabolite is the flux-weighted average of the labeling patterns of the substrates that produce it. nih.gov By using mathematical models, these isotopomer distributions, measured by MS or NMR, can be used to calculate the intracellular metabolic fluxes, revealing the relative activity of converging or branching pathways. frontiersin.orgisotope.com In any such study where ammeline is a target metabolite, the use of this compound as an internal standard is crucial for obtaining the accurate concentration data required for precise flux calculations.

| Analytical Technique | Principle | Application in Metabolic Studies | Role of this compound |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Detects and quantifies metabolites and their isotopically labeled forms. frontiersin.org | Serves as an internal standard for accurate quantification of unlabeled ammeline by isotope dilution mass spectrometry. researchgate.nettandfonline.com |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Determines the specific position of isotopic labels within a molecule's structure, providing detailed information on pathway utilization. wiley-vch.desymeres.com | Ensures accurate concentration measurements of the target analyte (ammeline) for NMR-based flux analysis. |

Role of Isotopic Tracers in Metabolic Studies

Pharmacokinetic Studies Utilizing Stable Isotope Labeling

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). moravek.com Stable isotope labeling has become a gold-standard methodology in clinical and preclinical PK studies. nih.gov

One of the most powerful applications is in determining the absolute bioavailability of a drug. nih.gov In a typical study, the unlabeled drug is administered orally, while a stable isotope-labeled version of the same drug is given intravenously. nih.gov Because the labeled and unlabeled forms can be distinguished by mass spectrometry, their concentrations in blood plasma can be tracked simultaneously in the same subject. nih.gov This approach eliminates the intra-subject variability and washout periods associated with traditional crossover studies, leading to more precise and efficient data collection. nih.gov

Furthermore, stable isotope-labeled compounds are essential for studying drug metabolism. symeres.com By tracking the appearance of labeled metabolites, researchers can identify the metabolic pathways a drug undergoes and quantify the formation of its byproducts. In this context, this compound functions as an indispensable analytical reference material. In PK studies of compounds that are metabolized to ammeline, it is used as an internal standard to reliably quantify ammeline concentrations in biological matrices like blood or urine, ensuring the accuracy of the resulting pharmacokinetic profiles. tandfonline.com

Environmental Fate and Transport Research

The release of industrial chemicals and their byproducts into the environment is a significant global concern. thermofisher.com Stable isotope-based methods are powerful tools for tracking the fate, transport, and degradation of these contaminants. igi-global.com

Every substance in the environment possesses a unique isotopic signature or "fingerprint" based on the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). thermofisher.com This fingerprint can be used to trace the source of a contaminant. igi-global.comnih.gov For example, the isotopic composition of nitrogen in nitrates can help differentiate between pollution from agricultural fertilizers and industrial wastewater. igi-global.comnih.gov

In addition to analyzing natural isotopic abundances, scientists can conduct "spiking" experiments by intentionally introducing a stable isotope-labeled compound into an environmental system (e.g., a soil column or water microcosm). mdpi.com By monitoring the disappearance of the labeled parent compound and the appearance of its labeled degradation products over time, researchers can determine transformation rates and identify degradation pathways. mdpi.com Ammeline is recognized as an environmental contaminant that can originate from the degradation of melamine-based resins, fertilizers, and the insecticide cyromazine. mdpi.orgresearchgate.net To accurately study its environmental behavior, this compound is used as a tracer or, more commonly, as an internal standard for isotope dilution analysis to quantify ammeline concentrations in complex samples like soil, sediment, or water. mdpi.comacs.org

Reliable environmental monitoring requires analytical methods that are both sensitive and highly accurate. The use of stable isotope-labeled internal standards coupled with mass spectrometry, known as isotope dilution mass spectrometry (IDMS), is considered a premier method for quantitative analysis. researchgate.net

In this technique, a known amount of the isotopically labeled standard, such as this compound, is added to an environmental sample at the beginning of the analytical process. mdpi.com The labeled standard behaves almost identically to the native, unlabeled analyte during all subsequent steps, including extraction, cleanup, and instrumental analysis. tandfonline.com Any analyte loss during sample preparation will affect both the native and the labeled compound equally. By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometry analysis, the initial concentration of the contaminant in the sample can be calculated with high precision and accuracy, effectively correcting for matrix effects and procedural inconsistencies. researchgate.netthermofisher.com This makes this compound a vital component for the robust monitoring of ammeline in environmental quality assessments.

| Application Area | Specific Use of this compound | Scientific Goal |

| Biochemical Research | Internal standard for quantifying unlabeled ammeline. | To elucidate the metabolic pathways and transformation rates of parent compounds like melamine and cyromazine. mdpi.orgresearchgate.net |

| Pharmacokinetic Studies | Internal standard for bioanalytical methods. | To accurately measure concentrations of the metabolite ammeline in biological fluids for ADME studies. symeres.com |

| Environmental Science | Internal standard for isotope dilution analysis. | To precisely quantify ammeline levels in environmental samples (water, soil) to assess contamination and study its fate and transport. nih.govmdpi.com |

This compound: A Tool for Scientific Investigation

This compound is the isotopically labeled form of ammeline, a metabolite of the industrial chemical melamine. researchgate.netmdpi.org This compound, in which three carbon atoms are replaced with the stable isotope carbon-13, serves as a critical tool in various scientific disciplines. Its primary application lies in its use as an internal standard for analytical measurements, particularly in the field of food safety and environmental monitoring. nih.govnih.gov The hydrochloride salt form enhances its solubility and stability for these applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | ¹³C₃H₅N₅O · HCl | mdpi.org |

| Molecular Weight | 166.54 g/mol | mdpi.org |

| CAS Number | 1794936-94-9 | mdpi.org |

| Synonyms | 4,6-Diamino-1,3,5-triazin-2(1H)-one-13C3 Hydrochloride | mdpi.org |

| Purity | Typically >95% | mdpi.org |

| Appearance | Solid (form may vary) | General knowledge |

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern biochemical and environmental research. The carbon-13 atoms act as a "tag" that allows scientists to track the molecule's fate in complex systems. This is particularly valuable in tracing the metabolic pathways of parent compounds like melamine and understanding their environmental degradation. dokumen.pubdokumen.pub

In environmental science, tracing studies help to understand the movement and transformation of contaminants. cdc.govepa.gov For instance, by introducing a labeled compound into a system, researchers can follow its path through different environmental compartments such as soil and water, and identify its degradation products. escholarship.orgup.pt

While the principle of using labeled compounds for such tracing studies is well-established, specific and detailed research findings on the extensive use of this compound for broad environmental fate and transport studies are not widely available in published literature. Its primary documented role remains as an internal standard in quantitative analytical methods. nih.govnih.gov

Reaction Mechanism Elucidation through Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical and biochemical reactions. up.pt By strategically placing heavier isotopes at specific atomic positions, scientists can follow their path through a reaction, providing direct evidence for how bonds are broken and formed. up.pt Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to detect the position of the isotopes in the reaction products. waters.com

Tracking Atom Positions in Chemical Transformations

The core principle of using isotopically labeled compounds to track atom positions is to distinguish the labeled atoms from the naturally abundant isotopes in the reactants and products. up.pt In the case of this compound, the three ¹³C atoms in the triazine ring allow for the tracking of this central molecular scaffold.

For example, in a hypothetical degradation study, if this compound were subjected to a chemical or biological process, the resulting products could be analyzed by mass spectrometry. An increase of three mass units in a degradation product compared to its unlabeled counterpart would definitively indicate that the triazine ring from the original ammeline molecule is incorporated into that product.

Further analysis using techniques like ¹³C-NMR spectroscopy could pinpoint the exact location of the ¹³C atoms in the product molecules, providing a detailed map of the atomic rearrangements that occurred during the transformation. numberanalytics.comnumberanalytics.com This level of detail is crucial for confirming or refuting proposed reaction mechanisms.

Despite the clear potential for this compound in such mechanistic studies, detailed research publications demonstrating its specific use for tracking atom positions in chemical transformations are not readily found in the public domain. The majority of available literature focuses on its application as an analytical standard for quantification. nih.govnih.gov

Table 2: Hypothetical Application in a Degradation Study

This table illustrates a hypothetical scenario of how this compound could be used to track atomic positions in a degradation study. The data presented is for illustrative purposes only and is not derived from actual experimental results.

| Compound | Unlabeled Mass (m/z) | ¹³C-Labeled Mass (m/z) | Inference |

| Ammeline | 128.05 | 131.06 | Parent compound |

| Hypothetical Product A | 129.04 | 132.05 | Incorporation of the triazine ring |

| Hypothetical Product B | 86.02 | 86.02 | Does not contain the triazine ring |

Isotopic Integrity and Purity Assessment in Research Materials

Methodologies for Isotopic Enrichment Verification

The verification of isotopic enrichment in ¹³C-labeled compounds like Ammeline-13C3 Hydrochloride is primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgwikipedia.org

Mass Spectrometry (MS): This is a cornerstone technique for quantifying the level of isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS), offers significant advantages. rsc.orgresearchgate.net Time-of-flight (TOF) LC-MS provides improved resolution between isotopes, which minimizes the overlap between adjacent isotopic peaks and reduces the chance of erroneous results. almacgroup.com The process involves dissolving the sample and analyzing it with an optimized UHPLC/MS method to separate the compound of interest from impurities. almacgroup.com By comparing the mass spectra of the labeled and unlabeled compound, the degree of ¹³C incorporation can be accurately determined. The mass shift for Ammeline-13C3 is M+3, indicating the presence of three ¹³C atoms. sigmaaldrich.com The isotopic purity is often expressed as "atom % ¹³C," with commercially available Ammeline-13C3 typically having an isotopic purity of 99 atom % ¹³C. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that not only confirms the isotopic enrichment but also provides critical information about the structural integrity and the specific positions of the ¹³C atoms within the molecule. rsc.orgwikipedia.org For ¹³C-labeled compounds, ¹³C-NMR can directly measure the ¹³C content at each carbon position. mdpi.com The presence of ¹³C-¹³C spin-spin interactions can lead to multiplets in the NMR signals, which can be used to calculate the percentage of ¹³C enrichment. mdpi.com While proton NMR was historically used for ¹³C-labeling experiments, direct ¹³C NMR provides a more detailed and unambiguous analysis of the carbon framework. wikipedia.orgnih.gov

A combined strategy using both LC-ESI-HR-MS and NMR is often employed to provide a comprehensive evaluation of both isotopic enrichment and the structural integrity of the labeled compound. rsc.org

Table 1: Analytical Techniques for Isotopic Enrichment Verification

| Technique | Principle | Information Provided |

|---|---|---|

| LC-MS/HR-MS | Separates compounds by chromatography and detects mass-to-charge ratio. | Determines the mass distribution of isotopologues and calculates overall isotopic enrichment. almacgroup.comnih.gov |

| NMR Spectroscopy | Detects the nuclear magnetic properties of isotopes. | Confirms the position of the isotopic labels within the molecule and provides insights into the relative isotopic purity. rsc.orgwikipedia.org |

| Isotopic Ratio Outlier Analysis (IROA) | An LC-MS-based strategy using samples labeled with different percentages of ¹³C. | Differentiates biological signals from artifacts and determines the exact number of carbon atoms. nih.gov |

Research into Chemical and Isotopic Purity Assessment

Chemical Purity: This refers to the percentage of the desired compound in the material, exclusive of any impurities or contaminants. For this compound, the chemical purity is often determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.com Commercially available standards typically have a chemical purity of greater than 95%. lgcstandards.com Impurities in melamine-related compounds can include untransformed starting materials or by-products from synthesis, such as melame and meleme. mdpi.org

Isotopic Purity: This specifies the percentage of the molecules that contain the desired isotopic label. For Ammeline-13C3, this means the molecules where all three carbon atoms are ¹³C. The isotopic purity of commercially available Ammeline-13C3 is generally high, often stated as 99 atom % ¹³C. sigmaaldrich.comnih.gov This high level of enrichment is crucial for its use as an internal standard in isotope dilution mass spectrometry, a method used for the accurate quantification of the unlabeled analyte in various samples, including infant formula and sewage sludge. nih.govkau.edu.sa

Research has focused on developing robust analytical methods to determine both chemical and isotopic purity in a single analysis. LC-MS methods are particularly well-suited for this, as they can separate chemical impurities from the main compound while simultaneously providing data on the isotopic distribution. almacgroup.com

Table 2: Purity Specifications for Research-Grade Ammeline-13C3

| Parameter | Typical Specification | Analytical Method |

|---|---|---|

| Chemical Purity | >95% | HPLC lgcstandards.com |

| Isotopic Purity (atom % ¹³C) | 99% | Mass Spectrometry sigmaaldrich.comnih.gov |

Future Research Directions and Emerging Paradigms

Integration with Novel Analytical Platforms

Future research will likely focus on integrating Ammeline-13C3 Hydrochloride into next-generation analytical platforms. The primary role of this isotopically labeled compound is as an internal standard for the accurate quantification of its unlabeled counterpart, ammeline (B29363). clearsynth.comshoko-sc.co.jpresearchgate.netsigmaaldrich.com The development of more sensitive and high-throughput analytical instruments necessitates the availability of high-purity stable isotope standards to ensure data reliability.

The most significant advancements are anticipated in the realm of hyphenated analytical techniques, which couple separation methods with detection technologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of melamine (B1676169) and its metabolites, including ammeline. researchgate.netnih.govumaine.edupfigueiredo.org

Future directions point towards the refinement of these methods. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for separating these polar compounds prior to mass spectrometric detection. pfigueiredo.orgresearchgate.net Research is expected to continue in optimizing HILIC-MS/MS methods for faster analysis times and lower detection limits. researchgate.net The use of this compound is essential in these advanced methods to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov The development of methods using techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS also represents a frontier for rapid and sensitive analysis. umaine.edu

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₃H₆ClN₅O | scbt.comimpurity.com |

| CAS Number | 1794936-94-9 | scbt.comlgcstandards.com |

| Molecular Weight | 166.54 | scbt.comlgcstandards.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

| Chemical Purity | >95% (HPLC) | lgcstandards.comlgcstandards.com |

| Primary Use | Isotope Labeled Internal Standard | clearsynth.comresearchgate.net |

Exploration of Expanded Research Matrices

Initially driven by food safety crises related to melamine contamination in products like pet food and infant formula, the analysis of ammeline has been critical in these matrices. nih.govumaine.edu Ammeline is a metabolite of melamine and its presence is often investigated alongside the parent compound. nih.govimpurity.com

The future of research involves expanding the application of analytical methods using this compound to a wider array of complex matrices. This includes:

Diverse Food Products: Beyond dairy and infant formula, research will likely extend to other processed foods where melamine contamination could be a concern. pfigueiredo.org

Environmental Samples: As melamine and its derivatives are recognized as environmental contaminants, their presence in water sources is a growing area of study. impurity.com this compound will be an invaluable tool for quantifying trace levels of ammeline in drinking water and wastewater. researchgate.netimpurity.com

Biological Samples: To understand the human exposure and metabolism of melamine, analysis of biological fluids like urine is necessary. researchgate.net The use of labeled standards like this compound is crucial for obtaining accurate toxicokinetic data.

Table 2: Application of this compound in Analytical Methods

| Analytical Technique | Research Matrix | Purpose | Reference(s) |

| LC-MS/MS | Infant Formula | Quantification of ammeline contamination | nih.gov |

| HILIC-LC-MS/MS | Dairy Products | Food safety analysis | pfigueiredo.orgresearchgate.net |

| UPLC-MS/MS | Pet Food | Detection of adulterants | umaine.edu |

| LC-MS/MS | Environmental Water | Monitoring of contaminants | researchgate.netimpurity.com |

Advanced Isotopic Labeling Strategies

This compound is labeled with three Carbon-13 atoms, providing a distinct mass shift (M+3) from the natural compound, which is ideal for mass spectrometry-based quantification. sigmaaldrich.comsigmaaldrich.com

Future research paradigms may explore more advanced isotopic labeling strategies to further enhance analytical precision and expand research applications. While current products feature high isotopic purity (e.g., 99 atom %), the development of standards with multiple types of stable isotopes represents a next step. sigmaaldrich.comsigmaaldrich.com For instance, creating a standard labeled with both ¹³C and ¹⁵N (e.g., ¹³C₃, ¹⁵Nₓ-Ammeline) would provide an even greater mass shift and further reduce any potential for isotopic crosstalk. Such multi-element labeling is already employed for related compounds like melamine and cyanuric acid, where standards with both ¹³C and ¹⁵N labels are used as performance standards in complex analytical workflows. researchgate.netnih.gov These advanced labeling schemes are particularly valuable in high-resolution mass spectrometry (HRMS) and in complex NMR-based structural and metabolic studies. sigmaaldrich.comnih.gov

Interdisciplinary Research Synergies in Chemical and Biological Systems

The use of this compound is inherently interdisciplinary, bridging analytical chemistry with toxicology, food science, and environmental science. routledge.com The need to detect melamine and its metabolites stems from their potential toxicity, especially the synergistic nephrotoxicity of melamine and cyanuric acid. nih.govumaine.edu

Future synergies will likely emerge from:

Metabolomics: Integrating quantitative data obtained using this compound into wider metabolomics studies to understand the biochemical pathways affected by melamine exposure.

Environmental Fate Studies: Combining analytical measurements with environmental modeling to predict the persistence and transformation of ammeline in ecosystems.

Biomarker Development: Investigating the use of ammeline as a biomarker of melamine exposure in human and animal populations, with this compound serving as the definitive standard for validating these biomarker assays.

This interdisciplinary approach, where precise chemical measurement informs biological and environmental risk assessment, represents a powerful paradigm for future research.

Q & A

Q. How can experimental design optimize the synthesis of Ammeline-13^{13}13C3_33 Hydrochloride for isotopic purity?

- Methodological Answer : Factorial design approaches (e.g., Box-Behnken or central composite designs) allow systematic evaluation of variables such as reaction time, temperature, and stoichiometry. For example, a three-factor, three-level design could minimize isotopic dilution while maximizing yield, as applied in similar hydrochloride salt syntheses . Post-synthesis purification via recrystallization or column chromatography must be validated using C NMR to confirm isotopic enrichment ≥98%.

Q. How should researchers resolve contradictions in data arising from isotopic effects in Ammeline-C Hydrochloride analysis?

- Methodological Answer : Isotopic effects (e.g., altered retention times in chromatography) require method adjustments, such as using deuterated solvents or modifying mobile phases. Comparative studies with unlabeled ammeline hydrochloride can isolate isotopic impacts. Statistical tools (e.g., ANOVA) help determine whether observed differences are significant, as shown in studies of labeled pharmaceutical impurities .

Q. What in vivo or in vitro models are appropriate for studying the pharmacokinetics of Ammeline-C Hydrochloride?

- Methodological Answer : For in vitro assays, use cell lines (e.g., hepatic HepG2) to assess metabolic stability. In vivo studies in rodent models should employ stable isotope tracer techniques to track absorption and excretion. Experimental design must include controls for isotope-specific pharmacokinetic behavior, as demonstrated in studies of metformin hydrochloride hydrogels .

Q. How can researchers ensure reproducibility in synthesizing Ammeline-C Hydrochloride across laboratories?

- Methodological Answer : Adopt standardized protocols with rigorous documentation of reaction conditions (e.g., solvent purity, humidity control). Interlaboratory validation studies, guided by frameworks like the ICH Q2(R1) guidelines, are essential. Shared spectral libraries (NMR, MS) and reference materials enhance cross-study comparability .

Key Considerations for Methodological Rigor

- Data Validation : Use orthogonal analytical methods (e.g., NMR + MS) to confirm structural and isotopic integrity .

- Statistical Analysis : Apply multivariate regression models to optimize synthetic pathways and resolve data inconsistencies .

- Ethical and Safety Compliance : Follow institutional guidelines for handling isotopic compounds, including waste disposal and radiation safety (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.